molecular formula C9H13N3O4 B179372 2'-Deoxypseudoisocytidine CAS No. 65358-18-1

2'-Deoxypseudoisocytidine

Cat. No. B179372
CAS RN: 65358-18-1
M. Wt: 227.22 g/mol
InChI Key: GDKDGROGVFITCK-RRKCRQDMSA-N
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Description

2’-Deoxypseudoisocytidine is a nucleoside analogue . It is a modified base that can be used as an allele-specific blocker probe to discriminate sequence variation between different alleles and quantitate rare (e.g., mutant) allelic variants . 2’-Deoxypseudoisocytidine and its analogues are also used as novel base-pairing agents in oligonucleotides to investigate DNA and RNA structures and functions .


Synthesis Analysis

A synthetic procedure for the preparation of phosphoramidate prodrugs of C-nucleosides has been reported . Different phosphoro-chloridates were reacted with 3’-O-protected N-acetyl-2’-deoxy-pseudoisocytidine or 3’-O-protected 2’-deoxypseudoisocytidine, followed by acidic hydrolysis of the protecting group .


Chemical Reactions Analysis

In the presence of the N-acetyl moiety, the enolisable keto group of the nucleobase was able to react (like the 5’-OH) with the phosphorochloridates to give bisphosphorylated derivatives . These side reactions demonstrate the peculiar behaviour of C-nucleosides compared to their nucleoside analogues .

Future Directions

The first enzymatic activation step for this new class of prodrugs can be mediated by carboxypeptidase and that it follows the same pathway and rate reported for ProTides of more conventional nucleoside analogues . These new phosphoramidate derivatives deserve further investigation for their therapeutic potential .

properties

IUPAC Name

2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKDGROGVFITCK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1C2=CN=C(NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=CN=C(NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxypseudoisocytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxypseudoisocytidine
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2'-Deoxypseudoisocytidine
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2'-Deoxypseudoisocytidine
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2'-Deoxypseudoisocytidine
Reactant of Route 5
2'-Deoxypseudoisocytidine
Reactant of Route 6
2'-Deoxypseudoisocytidine

Citations

For This Compound
37
Citations
M Serpi, R De Biasi, F Pertusati, M Slusarczyk… - …, 2017 - Wiley Online Library
… Different phosphorochloridates were reacted with 3′-O-protected N-acetyl-2′-deoxypseudoisocytidine or 3′-O-protected 2′-deoxypseudoisocytidine, followed by acidic hydrolysis …
KW Wellington, HC Ooi, SA Benner - Nucleosides, Nucleotides and …, 2009 - Taylor & Francis
The syntheses of N,N′-dibenzyl-2,4-diaminopyrimidine-2′-deoxyribonucleoside and 1-methyl-2′-deoxypseudoisocytidine via Heck coupling are described. A survey of the attempts …
Number of citations: 15 www.tandfonline.com
K Pankiewicz, A Matsuda… - The Journal of Organic …, 1982 - ACS Publications
… 2'-Deoxypseudoisocytidine,3 a C-nucleoside isostere of deoxycytidine, was first synthesized in small amounts by exploitation of several new reactions developed in our laboratory in the …
Number of citations: 88 pubs.acs.org
A Mayer, CJ Leumann - Nucleosides, Nucleotides and Nucleic …, 2003 - Taylor & Francis
… Citation3-5 Current strategies for the synthesis of 2′-deoxypseudoisocytidine rely on … We describe here a novel synthesis of 2′-deoxypseudoisocytidine and its building block …
Number of citations: 8 www.tandfonline.com
TM Chin, SB Lin, SY Lee, ML Chang, AYY Cheng… - Biochemistry, 2000 - ACS Publications
… 2‘-deoxycytidine in the Hoogsteen strand by either 2‘-deoxypseudoisocytidine (D) or 2‘-O-methylpseudoisocytidine … We hereby proved that the 2‘-deoxypseudoisocytidine, similar to 2‘-O-…
Number of citations: 23 pubs.acs.org
KW Wellington, HC Ooi, SA Benner - rchall.ffame.org
… The syntheses of N,N'-dibenzyl-2,4-diaminopyrimidine 2'-deoxyribonucleoside and 1-methyl-2'deoxypseudoisocytidine via Heck coupling are described. A survey of the attempts to use …
Number of citations: 0 www.rchall.ffame.org
A Mayer, A Häberli, CJ Leumann - Organic & biomolecular chemistry, 2005 - pubs.rsc.org
… The 2′-deoxypseudoisocytidine phosphoramidite was prepared as described previously. As starting units, commercially available natural nucleosides bound to CPG-solid support …
Number of citations: 37 pubs.rsc.org
H Li, RM Franzini, C Bruner, ET Kool - ChemBioChem, 2010 - Wiley Online Library
We describe the development of templated fluorogenic chemistry for detection of specific sequences of duplex DNA in solution. In this approach, two modified homopyrimidine …
K Pankiewicz, A Matsuda, KA Watanabe - J. Org. Chem, 1982
Number of citations: 1
KW Wellington, HC Ooi, SA Benner
Number of citations: 0

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